4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Description
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS: 338420-30-7, molecular formula: C₁₅H₉ClN₄S, molecular weight: 312.78) is a triazoloquinoxaline derivative featuring a 2-chlorophenyl sulfanyl substituent at the 4-position of the triazole ring .
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-1-4-8-13(10)21-15-14-19-17-9-20(14)12-7-3-2-6-11(12)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGTMIVGCCCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198244 | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-30-7 | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with 2-chlorophenyl thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfanyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Findings : In vitro studies demonstrated that this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Pesticidal Activity
The unique structure of this compound makes it a candidate for use in agrochemicals:
- Field Trials : Preliminary trials have shown that formulations containing this compound can effectively control pests while being less toxic to beneficial insects compared to traditional pesticides.
Photovoltaic Materials
Recent investigations have explored the use of this compound in organic photovoltaic cells:
- Performance Metrics : When incorporated into photovoltaic devices, this compound demonstrated enhanced charge transport properties and improved energy conversion efficiency compared to other materials.
Data Tables
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound is known to interact with adenosine receptors, particularly the A2B receptor, which plays a role in various physiological and pathological processes.
Pathways Involved: By antagonizing the A2B receptor, the compound can inhibit pathways involved in tumor growth and metastasis, as well as modulate immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Bioactivity
Key Observations:
- Chlorophenyl Sulfanyl vs.
- Bis-Triazolo Derivatives: The bis-triazoloquinoxaline scaffold (e.g., Compound in ) exhibits superior Topo II inhibition and apoptosis induction, suggesting that additional triazole rings amplify interactions with enzyme-DNA complexes .
- Thiol and Hydrazine Derivatives: The 4-hydrazinyl (Compound 91) and 4-(diethylamino)-1-thiol derivatives show enhanced DNA binding, attributed to hydrogen-bonding and thiol-mediated interactions .
Structural and Electronic Modifications
Tautomerism and Stability :
1,2,4-Triazolo[4,3-a]quinoxalines exhibit tautomeric equilibria between enamine and methylene imine forms, influencing their DNA-binding modes . While the tautomeric state of the target compound is unreported, derivatives with stable enamine forms (e.g., 4-(diethylamino)-1-thiol) show stronger intercalation, implying that substituents stabilizing specific tautomers may optimize activity .
Bioisosteric Replacements :
- Replacement of the triazoloquinoxaline core with 3-methylquinoxaline (a sorafenib bioisostere) reduces Topo II inhibition but retains antiproliferative effects, highlighting the importance of the triazole ring for enzyme targeting .
- The 2-chlorophenyl sulfanyl group may act as a bioisostere for bulkier aryl groups (e.g., benzylsulfanyl in CAS 338420-46-5), balancing steric effects and hydrophobic interactions .
Pharmacological Profiles of Leading Analogs
Topo II Inhibition and Cytotoxicity :
- The bis-triazoloquinoxaline derivative in achieved IC₅₀ values <1 μM against Caco-2 cells, outperforming mono-triazolo analogs .
- 4-(Diethylamino)-1-thiol derivatives demonstrated IC₅₀ values of 2.1–4.8 μM against HepG2, HCT116, and MCF-7 cells, with Topo II inhibition comparable to etoposide .
Antiviral/Antimicrobial Activity :
Triazoloquinoxalines with thioamide or oxadiazole subunits (e.g., compounds in ) show broad-spectrum antimicrobial activity, though the target compound’s 2-chlorophenyl sulfanyl group may prioritize anticancer over antimicrobial effects .
Biological Activity
The compound 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS No. 338420-30-7) is a derivative of quinoxaline known for its potential biological activities, particularly in the fields of oncology and vascular biology. This article delves into its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C15H9ClN4S
- Molecular Weight : 312.78 g/mol
- Density : 1.49 g/cm³ (predicted)
- pKa : -0.62 (predicted)
These properties suggest that the compound has a stable structure conducive to biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of triazoloquinoxaline compounds. For instance, a study identified new [1,2,4]triazolo[4,3-a]quinoxalines as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis. The compound exhibited significant anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values of 8.2 µM and 5.4 µM respectively, compared to the reference drug sorafenib which had lower IC50 values of 3.51 µM and 2.17 µM .
The mechanism through which these compounds exert their effects includes:
- VEGFR-2 Inhibition : Compound 19a showed an IC50 of 3.4 nM against VEGFR-2, indicating strong inhibition compared to sorafenib (IC50 = 3.12 nM).
- Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells.
- Apoptosis Induction : Increased expression of pro-apoptotic markers (Bax) and decreased anti-apoptotic markers (Bcl-2) were observed, leading to an elevated Bax/Bcl-2 ratio and increased cleaved caspase levels, indicating a robust apoptotic response in treated cells .
Other Biological Activities
Beyond anticancer properties, the compound's derivatives have shown promise in various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The presence of the chlorophenyl group enhances the anti-inflammatory potential by modulating inflammatory pathways.
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the quinoxaline core.
- Introduction of the triazole moiety.
- Sulfanylation with chlorophenyl groups.
These synthetic routes are crucial for optimizing yield and biological activity .
Case Study 1: Anticancer Efficacy
In a recent study published in PubMed, researchers synthesized several triazoloquinoxaline derivatives and tested them against MCF-7 and HepG2 cell lines. The results indicated that modifications to the triazole ring significantly affected anticancer efficacy, with specific substitutions leading to enhanced potency .
Case Study 2: VEGFR-2 Inhibition
Another study focused on the design and evaluation of triazoloquinoxaline derivatives as VEGFR-2 inhibitors demonstrated that structural variations could lead to substantial differences in biological activity. The most effective compounds were those that maintained key functional groups conducive to receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
